molecular formula C8H5FN2O B3147155 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 615568-96-2

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B3147155
CAS No.: 615568-96-2
M. Wt: 164.14 g/mol
InChI Key: GGTMKHDQBKQAEP-UHFFFAOYSA-N
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Description

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is an organic compound with the molecular formula C8H5FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position of the benzimidazole ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-1H-benzo[d]imidazole.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 7-Fluoro-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 7-Fluoro-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde largely depends on its interaction with biological targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity towards certain molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.

Comparison with Similar Compounds

    7-Fluoro-1H-benzo[d]imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1H-benzo[d]imidazole-2-carbaldehyde: Lacks the fluorine atom, which may affect its binding affinity and specificity.

    7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

Uniqueness: 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combined presence of the fluorine atom and the aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-fluoro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTMKHDQBKQAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-96-2
Record name 4-Fluoro-1H-benzimidazole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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